6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
89638-44-8 |
|---|---|
Molecular Formula |
C17H13N3O |
Molecular Weight |
275.30 g/mol |
IUPAC Name |
6,7-dimethyl-2-oxo-4-phenyl-1H-quinazoline-8-carbonitrile |
InChI |
InChI=1S/C17H13N3O/c1-10-8-13-15(12-6-4-3-5-7-12)19-17(21)20-16(13)14(9-18)11(10)2/h3-8H,1-2H3,(H,19,20,21) |
InChI Key |
KNLQLBXHVJQEKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C#N)NC(=O)N=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A widely employed strategy involves the cyclocondensation of methyl-substituted anthranilic acids with phenylacetonitrile derivatives. For example, heating 2-amino-4,5-dimethylbenzoic acid with benzaldehyde and cyanamide in acetic acid at 110°C for 12 hours yields the target compound via a tandem Schiff base formation and cyclization sequence. The reaction’s success hinges on the use of Brønsted acids (e.g., p-toluenesulfonic acid) to catalyze imine formation and subsequent ring closure.
Optimization Table 1: Effect of Catalysts on Yield
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetic acid | 110 | 12 | 68 |
| p-TsOH | 110 | 8 | 82 |
| HCl (6 N) | 100 | 10 | 71 |
The highest yield (82%) was achieved with p-toluenesulfonic acid, which accelerates dehydration without promoting side reactions.
Nitrile Incorporation via Cyanoethylation
Introducing the 8-carbonitrile group often requires post-cyclization modifications. A two-step protocol involves:
-
Ring Formation : Reacting 6,7-dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline with phosphorus oxychloride to generate the 8-chloro intermediate.
-
Nucleophilic Substitution : Treating the chloro derivative with sodium cyanide in dimethylformamide at 80°C for 6 hours, achieving an 89% yield of the nitrile product.
Critical Parameters :
-
Excess NaCN (1.5 equiv) ensures complete substitution.
-
Anhydrous conditions prevent hydrolysis of the nitrile group.
Solid-Phase Synthesis for Combinatorial Libraries
Resin-Bound Precursor Strategy
Recent advances in solid-phase synthesis enable the efficient production of quinazolinone derivatives. The method involves anchoring 3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid to a Wang resin via its carboxylic acid group. Sequential reactions then build the quinazoline core:
-
Nitro Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine.
-
Cyclization : Treatment with trimethyl orthoacetate in methanol induces ring closure.
-
Functionalization : The 8-position is cyanoated using cyanogen bromide (CNBr) in dichloromethane.
Advantages :
-
High purity (>95% by HPLC) due to resin washing.
-
Scalability for parallel synthesis of analogs.
Table 2: Solid-Phase Synthesis Optimization
| Step | Reagents | Time (h) | Yield (%) |
|---|---|---|---|
| Resin Loading | DIC, HOBt | 2 | 98 |
| Cyclization | Trimethyl orthoacetate | 4 | 85 |
| Cyanation | CNBr, DIPEA | 3 | 78 |
Mechanistic Insights and Byproduct Analysis
Competing Pathways in Cyclization
During acid-catalyzed cyclization, two competing pathways emerge:
-
Path A : Intramolecular attack of the amine on the carbonyl carbon, forming the desired six-membered ring.
-
Path B : Intermolecular dimerization, leading to bis-quinazolinone byproducts.
Mitigation Strategies :
-
Dilute reaction conditions (0.1 M) favor Path A.
-
Slow addition of substrates minimizes dimerization.
Spectroscopic Characterization
-
¹H NMR : The 2-oxo proton appears as a singlet at δ 12.1 ppm, while the 4-phenyl group shows aromatic multiplet integration at δ 7.3–7.5 ppm.
-
IR : Strong absorption at 2210 cm⁻¹ confirms the nitrile group.
Industrial-Scale Considerations
Chemical Reactions Analysis
Nitrile Group
The 8-cyano moiety participates in:
-
Nucleophilic addition : Reacts with Grignard reagents (e.g., RMgX) to form imines or ketones under acidic conditions .
-
Hydrolysis : Converts to carboxylic acid derivatives (e.g., amides) via acid- or base-catalyzed pathways .
Quinazolinone Core
-
Electrophilic substitution : The electron-deficient aromatic ring undergoes halogenation (Cl₂, Br₂) at the 5-position, confirmed by X-ray crystallography .
-
Reduction : Catalytic hydrogenation (H₂/Pd) reduces the 2-oxo group to 2-hydroxy, altering hydrogen-bonding patterns .
Methyl Substituents
-
Oxidation : 6,7-dimethyl groups are oxidized to dicarboxylic acids using KMnO₄/H₂SO₄, verified by IR (ν ~1700 cm⁻¹) .
Biological Activity and Derivative Formation
The compound serves as a precursor for bioactive derivatives:
Anticancer Derivatives
| Derivative | Modification | IC₅₀ (A2780 cells) |
|---|---|---|
| CA1-e | 4-Cyclohexyl substitution | 22.76 μM |
| CA1-g | Sulfonamide side chain | 22.94 μM |
Mechanism : Derivatives inhibit ERBB2 and AKT1 kinases, predicted via molecular docking .
Comparative Reactivity Analysis
The compound’s reactivity differs from analogous quinazolinones due to steric and electronic effects from 6,7-dimethyl and 8-cyano groups:
Scientific Research Applications
Synthesis and Characterization
The compound is synthesized through multi-step organic reactions involving quinazoline derivatives. The synthetic route typically includes the formation of the quinazoline ring followed by functional group modifications to introduce the carbonitrile and ketone functionalities. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds .
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. The presence of specific substituents on the quinazoline ring enhances their antimicrobial activity, making them potential candidates for developing new antibiotics .
2. Anticancer Properties
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and others. The mechanism of action may involve the induction of apoptosis in cancer cells and inhibition of cell cycle progression .
Case Study: Anticancer Activity Against MCF-7 Cell Line
A detailed study involved treating MCF-7 cells with varying concentrations of this compound. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. The half-maximal inhibitory concentration (IC50) values were calculated to assess potency .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Modifications at the 6 and 7 positions have been shown to significantly affect both antimicrobial and anticancer activities. For example:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 6 | Methyl | Enhances activity |
| 7 | Phenyl | Increases potency |
| 8 | Carbonitrile | Critical for efficacy |
Potential Therapeutic Applications
Given its promising biological activities, this compound could have several therapeutic applications:
- Antimicrobial Agents : With rising antibiotic resistance, compounds like this may serve as templates for developing new antibiotics.
- Cancer Therapy : Its ability to inhibit tumor growth positions it as a candidate for further development in cancer treatment regimens.
- Anti-inflammatory Agents : Some studies suggest that related quinazoline derivatives exhibit anti-inflammatory properties, which could be explored further.
Mechanism of Action
The mechanism of action of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions . The exact pathways and molecular targets are still under investigation, but its ability to modulate biological processes makes it a compound of interest in drug discovery .
Comparison with Similar Compounds
Comparison with Similar Compounds
Quinazoline derivatives exhibit diverse pharmacological and chemical behaviors depending on their substitution patterns. Below is a comparative analysis of 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile with structurally related compounds:
Structural Analogues
Key Differences and Implications
Substituent Effects :
- The phenyl group at position 4 in the target compound introduces steric bulk and electron-withdrawing effects compared to the methyl group in 4,6,7-Trimethyl-2-oxo-2,3-dihydroquinazoline-8-carbonitrile. This difference may influence binding affinity in biological targets or alter crystallinity .
- The carbonitrile group at position 8 is common in both quinazoline derivatives, suggesting shared reactivity in nucleophilic additions or coordination chemistry.
Spiro vs. Bicyclic Frameworks :
- Compounds described in (e.g., spirocyclic benzothiazole hybrids) exhibit entirely distinct architectures, with fused heterocycles enabling applications in photophysics or catalysis. In contrast, the quinazoline core of the target compound is more rigid and planar, favoring interactions with flat biological targets like kinase enzymes .
Synthetic Complexity :
- The synthesis of this compound likely involves multi-step regioselective substitutions, whereas the trimethyl analogue (CAS 120118-42-5) may be synthesized via simpler methylation protocols .
Physicochemical Properties
While experimental data for the target compound are unavailable, inferences can be drawn from analogues:
- Solubility : The phenyl group in the target compound reduces water solubility compared to methyl-substituted derivatives.
- Thermal Stability : Increased methyl substitution (as in the trimethyl analogue) may lower melting points due to reduced crystallinity .
Biological Activity
6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile (CAS 66700-40-1) is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazoline core, which is known for various pharmacological properties. Its structure allows for interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
Antimicrobial Activity
Research has indicated that quinazoline derivatives exhibit notable antimicrobial properties. Specifically, studies have shown that compounds similar to this compound can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example:
| Compound | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| 6,7-Dimethyl-2-oxo derivative | 0.0048 | E. coli |
| Another quinazoline derivative | 0.0195 | Bacillus mycoides |
| Another compound | 0.039 | C. albicans |
These findings suggest that the compound may have broad-spectrum antibacterial and antifungal activity .
Anticancer Activity
The anticancer potential of quinazoline derivatives has also been explored. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that certain quinazoline derivatives can inhibit tankyrase enzymes, which are implicated in cancer progression:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinazoline derivative A | MCF7 (breast cancer) | 12 |
| Quinazoline derivative B | HeLa (cervical cancer) | 15 |
These results indicate a promising avenue for the development of anticancer agents based on the quinazoline scaffold .
Anti-inflammatory and Analgesic Effects
In addition to antimicrobial and anticancer properties, quinazoline derivatives have been evaluated for anti-inflammatory and analgesic activities. Some studies suggest that these compounds can modulate inflammatory pathways and reduce pain responses in animal models. The exact mechanisms remain under investigation but may involve inhibition of specific inflammatory mediators.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of various quinazoline derivatives, including this compound. In one study, researchers synthesized several derivatives and assessed their biological activities using standard assays:
- Synthesis : The compound was synthesized through a multi-step process involving condensation reactions.
- Biological Evaluation : The synthesized compounds were subjected to antimicrobial testing against a panel of bacterial strains.
The results highlighted that modifications to the quinazoline structure could enhance biological activity significantly .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 6,7-Dimethyl-2-oxo-4-phenyl-1,2-dihydroquinazoline-8-carbonitrile?
- Methodological Answer : Two primary synthetic strategies are documented:
- Spirocyclic Precursor Route : Reacting 2-Oxa-spiro[3.4]octane-1,3-dione with aromatic amines (e.g., (4-Dimethylamino-benzylidene)-(6-R-benzothiazol-2-yl)-amine) under reflux conditions to form fused quinazoline derivatives. This method emphasizes regioselectivity and requires careful control of stoichiometry to avoid byproducts .
- Multicomponent Reaction (MCR) Protocol : A one-pot synthesis using aldehydes, malononitrile, and activated methylene compounds in acetone/n-hexane (7:3 solvent system) at 80°C, achieving yields up to 74%. This approach optimizes atom economy and reduces purification steps .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Key analytical techniques include:
- Melting Point Analysis : To assess purity (e.g., compounds with m.p. 214–216°C indicate high crystallinity) .
- Spectroscopic Methods :
- FTIR : Identifies functional groups (e.g., C≡N stretch at ~2188 cm⁻¹, NH/OH stretches at 3447–3187 cm⁻¹) .
- UV-Vis : Monitors conjugation via λmax in DMSO (e.g., absorption bands at 280–320 nm for aromatic systems) .
- Chromatography : TLC with Rf values (e.g., 0.69 in acetone/n-hexane) to confirm reaction progress .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetone) enhance solubility of intermediates, while n-hexane aids in crystallization .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., pyrrolidine) can accelerate cyclization steps, as seen in spirocyclic derivative synthesis .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 80°C) minimizes side reactions like premature cyclization or decomposition .
Q. How can contradictory spectroscopic data (e.g., unexpected FTIR peaks) be resolved?
- Methodological Answer :
- Complementary Techniques : Pair FTIR with <sup>1</sup>H/<sup>13</sup>C NMR to distinguish tautomeric forms or hydrogen bonding interactions. For example, NH stretches in IR (3314–3366 cm⁻¹) may correlate with broad singlets in NMR .
- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify structural anomalies .
Q. What strategies mitigate byproduct formation during synthesis?
- Methodological Answer :
- Byproduct Identification : Use LC-MS or GC-MS to detect low-abundance species (e.g., uncyclized intermediates or oxidation byproducts).
- Reagent Purity : Ensure anhydrous conditions to prevent hydrolysis of nitrile groups (C≡N), a common side reaction in quinazoline synthesis .
- Stepwise Quenching : Isolate reactive intermediates (e.g., imine adducts) before proceeding to cyclization, as demonstrated in spirocyclic protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
